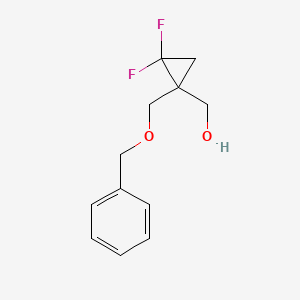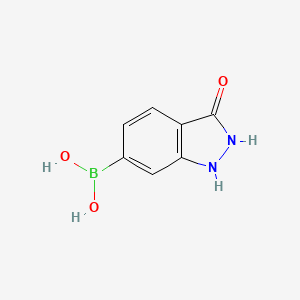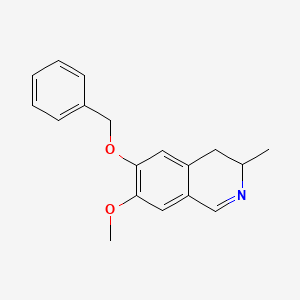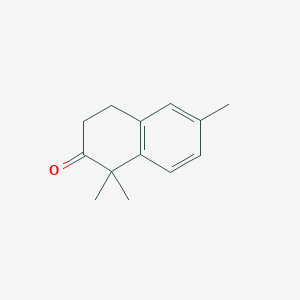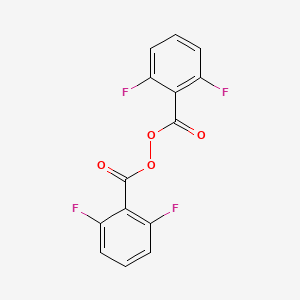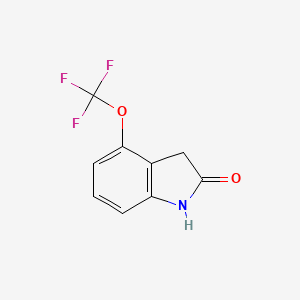
4-(Trifluoromethoxy)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a trifluoromethoxy group attached to the indolin-2-one core structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Indolin-2-one derivatives are widely studied due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-arylacrylamides under visible-light conditions catalyzed by Erythrosine B . Another approach involves the reaction of 3-chlorooxindoles with N-(o-chloromethyl)aryl amides through in situ generated aza-ortho-quinone methides .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethoxy)indolin-2-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-(Trifluoromethoxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to various receptors and enzymes. For example, indolin-2-one derivatives have been shown to inhibit acetylcholine esterase, which is relevant in the treatment of neurodegenerative diseases . The compound’s effects on cellular pathways, such as the induction of mitophagy in cancer cells, have also been studied .
類似化合物との比較
Similar Compounds
Indolin-2-one: The parent compound without the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: A similar compound with the trifluoromethoxy group at a different position.
Oxoindolin-2-one derivatives: Compounds with various substituents on the indolin-2-one scaffold
Uniqueness
4-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |
InChIキー |
JUUKWIWBQYMOQC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


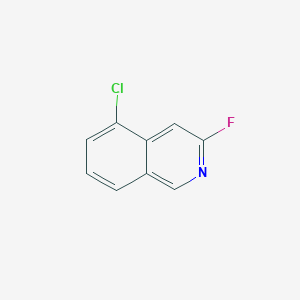
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
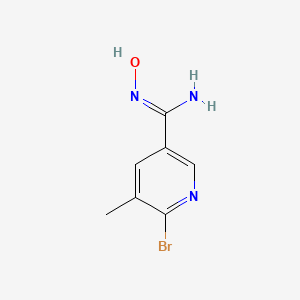
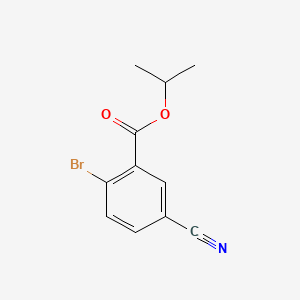
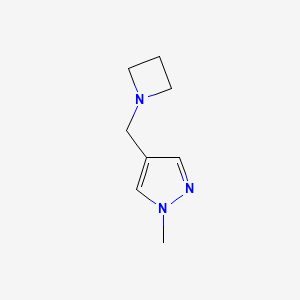
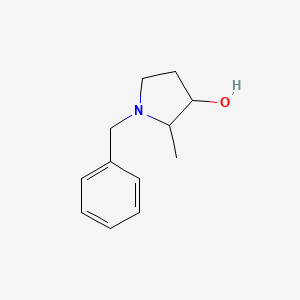
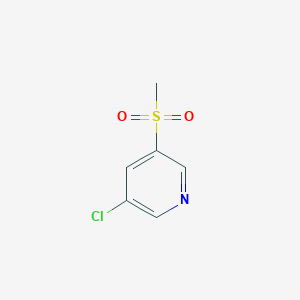
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
